2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide
Description
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a nicotinamide derivative featuring a 2-chloro substitution on the pyridine ring and a thioethyl side chain modified with a furan-2-ylmethyl group. This compound’s structural uniqueness lies in the combination of a heteroaromatic nicotinamide core, a sulfur-containing linker, and a furan moiety, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-11(4-1-5-15-12)13(17)16-6-8-19-9-10-3-2-7-18-10/h1-5,7H,6,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSALRVLCHXXHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCSCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is chlorinated to form 2-chloronicotinic acid.
Amidation: The 2-chloronicotinic acid is then converted to 2-chloronicotinamide through an amidation reaction using ammonia or an amine.
Thioether Formation: The key step involves the reaction of 2-chloronicotinamide with 2-[(fur-2-ylmethyl)thio]ethylamine. This reaction is typically carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the nitro group results in the corresponding amine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an antimicrobial or anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant biological activity:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of nicotinamide possess antibacterial properties, making this compound a candidate for further investigation in treating infections.
- Anti-inflammatory Properties : The furylmethylthio group may enhance the anti-inflammatory effects, which is valuable for developing treatments for chronic inflammatory diseases.
Agricultural Chemistry
Given its chemical structure, there is potential for applications in agrochemicals:
- Pesticides and Herbicides : Compounds with similar thiol and aromatic groups have been studied for their efficacy as herbicides. The unique structure of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide could provide novel mechanisms of action against pests.
Biochemical Research
In biochemical applications, this compound can serve as a probe or reagent due to its ability to interact with biological molecules:
- Enzyme Inhibitors : The chlorinated nicotinamide derivatives are known to inhibit specific enzymes involved in metabolic pathways, which can be useful in studying metabolic diseases.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various nicotinamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth against Gram-positive bacteria, suggesting its potential as an antibiotic candidate.
Case Study 2: Anti-inflammatory Activity
Research conducted on similar compounds demonstrated that modifications at the thiol group enhanced anti-inflammatory activity in vitro. This opens avenues for exploring this compound's effectiveness in treating conditions like arthritis or other inflammatory disorders.
Mechanism of Action
The mechanism by which 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorinated nicotinamide core can interact with active sites of enzymes, potentially inhibiting their activity. The thioether linkage and furan ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound is compared below with structurally related molecules, focusing on substituents, molecular properties, and reported bioactivities.
Table 1: Comparative Data for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide and Analogs
Functional Implications of Substituents
- Nicotinamide Core vs. Acetamide/Guanidine : The nicotinamide core (as in the target compound and 1b) introduces a pyridine ring, which may enhance π-π stacking interactions in biological targets compared to acetamide () or guanidine (cimetidine) cores .
- Thioether Linker : The thioethyl group in the target compound and ranitidine analogs () may improve metabolic stability compared to oxygen or amine linkers, though this requires experimental validation.
- Furan vs. In contrast, the piperidine-phenyl group in compound 1b () introduces basicity and bulkiness, which could affect membrane permeability.
Physicochemical Properties
- Solubility and Bioavailability: The dimethoxyphenyl substituent in ’s compound increases polarity compared to the target compound’s furan-thioethyl group, which may reduce lipid solubility.
Biological Activity
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS Number: 680211-93-2) is a synthetic compound with potential biological activities. It is characterized by its unique molecular structure, which includes a chloro group, a thioether linkage, and a nicotinamide moiety. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13ClN2O2S
- Molar Mass : 296.77 g/mol
- Melting Point : 42-46 °C
- Hazard Note : Harmful
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thioether groups have shown enhanced antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
The compound is being explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the nicotinamide moiety is thought to contribute to its activity by modulating NAD+ levels, which are critical for cellular metabolism and survival.
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound, with studies indicating that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest potential interactions with various biological targets, including enzymes involved in metabolic pathways and receptors implicated in inflammation and cancer progression.
Case Studies
- Antibacterial Activity : A study demonstrated that related compounds with thioether linkages displayed minimum inhibitory concentrations (MICs) as low as 0.78 µM against Staphylococcus aureus, indicating strong antibacterial potential.
- Anticancer Activity : In vitro assays revealed that derivatives of this compound could induce apoptosis in HepG2 liver cancer cells, with IC50 values suggesting effective cytotoxicity at low concentrations (around 21 µM).
- Anti-inflammatory Studies : In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema formation, correlating with decreased levels of inflammatory markers.
Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide?
- Methodological Answer : Synthesis optimization requires systematic adjustments to reaction conditions, such as solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for deprotonation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield, as demonstrated in analogous chloroacetamide syntheses . Monitoring reaction progress using thin-layer chromatography (TLC) and ensuring anhydrous conditions minimizes side products like hydrolyzed intermediates.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the furan-thioether moiety (δ 6.3–7.5 ppm for aromatic protons) and the nicotinamide backbone (δ 8.0–8.8 ppm for pyridine protons). The chloroacetamide group shows characteristic deshielded carbonyl signals (~168–170 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm C=O stretching (~1650–1700 cm⁻¹) and S–C bonds (~650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns to distinguish regioisomers .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of the thioether and chloroacetamide groups?
- Methodological Answer : Competitive reactivity assays under varying pH and nucleophilic conditions (e.g., with thiols or amines) clarify preferential reaction sites. For instance, the thioether may undergo oxidation to sulfoxide, while the chloroacetamide participates in nucleophilic substitution. Kinetic studies (e.g., UV-Vis monitoring) and DFT calculations model transition states, addressing discrepancies in reported reactivity .
Q. What strategies ensure stability during long-term storage of this compound?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. Lyophilization or storage in inert atmospheres (argon) at –20°C minimizes hydrolysis of the chloroacetamide group. Analytical HPLC tracks degradation products, while X-ray crystallography identifies hygroscopic tendencies .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., nicotinamide-binding enzymes). QSAR models correlate substituent effects (e.g., furan substitution) with activity. MD simulations assess conformational stability of the thioethyl linker in aqueous environments .
Q. What experimental designs address inconsistencies in reported biological activity data?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known nicotinamide analogs). Dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) validate activity. Meta-analyses of published data identify confounding variables like impurity profiles .
Q. How do intermolecular interactions influence crystallization and polymorphism?
- Methodological Answer : X-ray crystallography reveals hydrogen bonding between the nicotinamide NH and chloroacetamide carbonyl, stabilizing crystal lattices. Solvent screening (e.g., ethanol vs. acetonitrile) isolates polymorphs. Differential scanning calorimetry (DSC) characterizes thermal stability of polymorphic forms .
Methodological Framework Integration
- Theoretical Alignment : Link synthesis and bioactivity studies to conceptual frameworks like Hammett substituent constants (for electronic effects) or enzyme inhibition kinetics. This bridges empirical data to predictive models .
- Data Contradiction Resolution : Apply triangulation—combine experimental, computational, and literature data to reconcile outliers. For example, divergent bioactivity may arise from assay-specific detection limits or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
